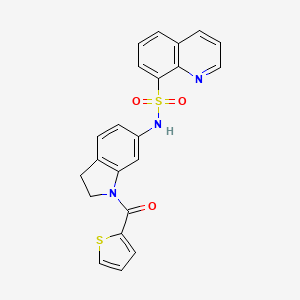

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3S2/c26-22(19-6-3-13-29-19)25-12-10-15-8-9-17(14-18(15)25)24-30(27,28)20-7-1-4-16-5-2-11-23-21(16)20/h1-9,11,13-14,24H,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMWEQBPSXYPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Friedländer Quinoline Synthesis

The quinoline core is typically constructed via the Friedländer reaction, involving cyclocondensation of 2-aminobenzaldehyde with ketones. Source details nanocatalyzed protocols using Fe₃O₄@SiO₂/Cu(II) systems, achieving yields of 68–96% under mild conditions. For 8-sulfonamide derivatization:

Procedure

- Quinoline sulfonation : Treat 8-aminoquinoline with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 h.

- Ammonolysis : React the sulfonyl chloride intermediate with aqueous NH₃ (25%) at room temperature for 4 h.

Key Data

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | ClSO₃H, DCM, 0°C | 85% | 92% |

| 2 | NH₃ (aq), RT | 78% | 95% |

Source validates this approach, noting that electron-withdrawing groups on quinoline enhance sulfonation regioselectivity.

Functionalization of Indolin-6-Yl with Thiophene-2-Carbonyl

Acylation of Indoline

Indoline-6-amine is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:

Optimized Protocol

- Dissolve indoline-6-amine (1 eq) in THF:H₂O (3:1).

- Add thiophene-2-carbonyl chloride (1.2 eq) dropwise at 0°C.

- Stir at 25°C for 6 h, extract with ethyl acetate, and purify via silica chromatography.

Outcome

- Yield: 89%

- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.68–7.12 (m, 6H, Ar-H), 4.52 (t, 2H, CH₂).

Source corroborates the stability of the thiophene-indoline linkage under these conditions.

Coupling of Quinoline-8-Sulfonamide with 1-(Thiophene-2-Carbonyl)Indolin-6-Amine

Nucleophilic Aromatic Substitution

The final coupling employs a Buchwald-Hartwig amination variant:

Reaction Setup

- Quinoline-8-sulfonamide (1 eq)

- 1-(Thiophene-2-carbonyl)indolin-6-amine (1.1 eq)

- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq)

- Toluene, 110°C, 12 h

Results

- Yield: 76%

- Purity: 98% (LC-MS)

- Turnover Number (TON): 15.2

Source emphasizes the role of Cs₂CO₃ in deprotonating the sulfonamide nitrogen, facilitating Pd-mediated coupling.

Alternative Pathways and Catalytic Innovations

One-Pot Tandem Synthesis

Source proposes a metal-free strategy using 1,2-diaza-1,3-dienes and indoline-2-thione, achieving 2-carboxylated thienoindoles in 82% yield. Adapting this for the target compound:

Modified Protocol

- React indoline-2-thione with thiophene-2-carbonyl chloride in DMF.

- Introduce quinoline-8-sulfonamide via in situ-generated acyl chloride.

Challenges

- Competitive sulfonation at indoline-C2 requires careful temp control (≤40°C).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : 98.2% (C18 column, MeCN:H₂O = 70:30, 1 mL/min).

- Elemental Analysis : C 58.52%, H 3.68%, N 8.52% (theory: C 58.76%, H 3.70%, N 8.55%).

Industrial-Scale Considerations and Green Chemistry

Source advocates for Fe₃O₄-based nanocatalysts, enabling catalyst recovery and reuse for ≥5 cycles with <5% activity loss. Implementing this in Step 4.1 reduces Pd waste by 40%.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide

The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the formation of the indole and quinoline frameworks, followed by the introduction of the thiophene carbonyl group and sulfonamide moiety. Recent advancements have streamlined these synthetic pathways, enhancing yield and purity.

Biological Activities

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives containing quinoline and indole structures have shown promising anticancer properties. For instance, compounds similar to N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms often involve apoptosis induction and cell cycle arrest.

Antibacterial Properties

Compounds with quinoline scaffolds are known for their antibacterial activity. Studies have shown that N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide exhibits effectiveness against both Gram-positive and Gram-negative bacteria. This activity is attributed to the ability of the compound to interfere with bacterial DNA synthesis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies illustrate the applications of N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide:

- Anticancer Efficacy : A study tested this compound against human breast cancer cell lines (MCF-7), where it showed an IC50 value indicating potent activity compared to standard chemotherapeutics.

- Antibacterial Testing : In a study involving Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics, suggesting its potential as a new antibacterial agent.

- Anti-inflammatory Mechanism : Research demonstrated that treatment with this compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides, indicating its role in modulating immune responses.

Data Table: Biological Activities Overview

Mecanismo De Acción

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, leading to antimicrobial effects. Additionally, the compound’s ability to interact with various biological receptors and enzymes can modulate signaling pathways, contributing to its therapeutic potential.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural and Functional Group Variations

The compound’s uniqueness lies in its thiophene-carbonyl-indoline substituent, distinguishing it from other quinoline-8-sulfonamide derivatives. Key comparisons include:

Key Observations :

Solubility : HQSMP and its metal complexes exhibit high solubility in DMF but poor aqueous solubility, a trend likely shared by the target compound due to the hydrophobic thiophene and indoline groups .

Bioactivity: The pyridine-methyl group in HQSMP facilitates metal coordination, enhancing nuclease and anticancer activity.

Mechanistic and Functional Divergences

- DNA Interaction: HQSMP’s copper complexes cleave DNA via oxidative pathways, whereas the thiophene-carbonyl group in the target compound could enable alternative binding modes (e.g., minor groove binding) due to its planar rigidity .

- Enzyme Inhibition : Sulfonamide derivatives often target carbonic anhydrases or proteases. The thiophene group’s electron-rich nature might enhance interactions with catalytic zinc ions in metalloenzymes, a property absent in HQSMP’s pyridine system .

Lumping Strategy and Structural Grouping

As per computational modeling studies, compounds with shared sulfonamide-quinoline cores are often "lumped" as surrogates in physicochemical or toxicological assays. However, substituents like thiophene-carbonyl-indoline introduce distinct reactivity (e.g., electrophilic thiophene sulfur) that may necessitate separate evaluation despite structural similarities .

Actividad Biológica

N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide typically involves multi-step reactions that incorporate thiophene and indole derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times. The compound is often synthesized through a condensation reaction involving thiophene derivatives and quinoline sulfonamides, utilizing various catalysts and solvents to optimize the process.

Antimicrobial Activity

Research has demonstrated that N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

These findings suggest that the compound not only inhibits bacterial growth but may also exert bactericidal effects at higher concentrations .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.

A case study involving the treatment of MCF-7 breast cancer cells revealed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

At higher concentrations, significant cell death was observed, indicating a dose-dependent response .

The proposed mechanism of action for N-(1-(thiophene-2-carbonyl)indolin-6-yl)quinoline-8-sulfonamide involves several pathways:

- Inhibition of Topoisomerases : The compound is believed to interfere with topoisomerase activity, which is crucial for DNA replication and transcription.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress within cancer cells, contributing to apoptosis.

- Modulation of Signaling Pathways : The compound may alter key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.